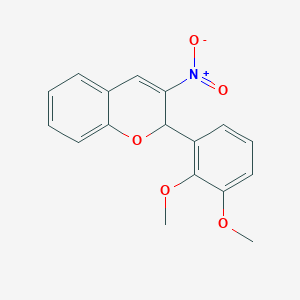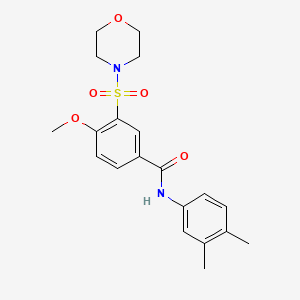
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene, commonly known as DMC, is a chemical compound that belongs to the family of nitrochromenes. DMC has been widely studied for its various pharmacological properties and its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of DMC is not fully understood. However, it is believed that DMC exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. DMC has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
DMC has been shown to possess various biochemical and physiological effects, including the ability to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, DMC has been found to possess neuroprotective properties, which can help protect the brain from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMC in lab experiments is its ability to exert potent pharmacological effects at relatively low concentrations. Additionally, DMC is relatively stable and can be easily synthesized using a variety of methods. However, one of the main limitations of using DMC in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving DMC. One area of research that has received significant attention is the development of novel DMC derivatives with improved pharmacological properties. Additionally, there is growing interest in the potential use of DMC as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, DMC is a chemical compound that has been extensively studied for its various pharmacological properties and its potential applications in scientific research. While there are still many unanswered questions regarding the mechanism of action of DMC, its potent anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for further research and development.
Synthesemethoden
DMC can be synthesized through a variety of methods, including the use of nitroalkenes and phenols under acidic or basic conditions. One of the most commonly used methods for synthesizing DMC involves the reaction of 2,3-dimethoxybenzaldehyde with nitromethane in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
DMC has been extensively studied for its various pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer activities. DMC has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, DMC has been found to possess antioxidant properties, which can help protect cells from oxidative damage.
Eigenschaften
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-21-15-9-5-7-12(17(15)22-2)16-13(18(19)20)10-11-6-3-4-8-14(11)23-16/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLXHAIVUGPIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methoxypropyl)-1-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B5121678.png)

![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5121725.png)

amino]butanoate](/img/structure/B5121727.png)
![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5121771.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)